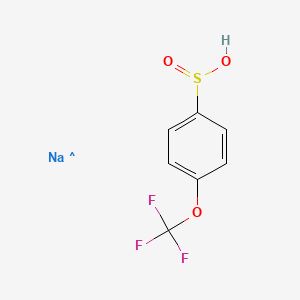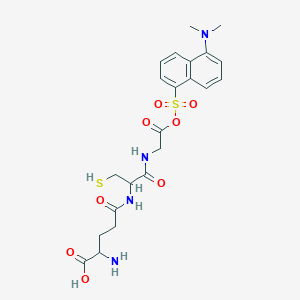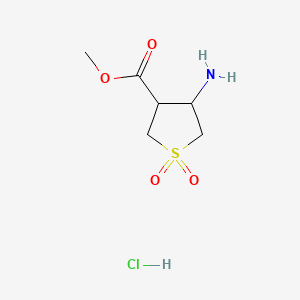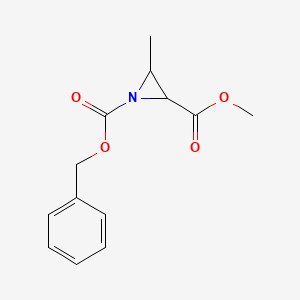
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate is a chiral aziridine derivative. This compound has a three-membered ring containing a nitrogen atom and two carbon atoms, with different substituents attached to each of the carbon atoms.
Preparation Methods
The synthesis of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate involves the reaction of 2-methylaziridine with benzyl chloroformate and diethyl malonate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Time: 12-24 hours
Chemical Reactions Analysis
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of substituted aziridines.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C).
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted aziridines.
Scientific Research Applications
Organic Synthesis: It can be used as a chiral building block for the synthesis of complex molecules.
Asymmetric Catalysis: The compound has been studied for its potential use in the preparation of chiral ligands for asymmetric catalysis.
Medicinal Chemistry: It has shown anticancer activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate is not well understood. it has been proposed that it may act by:
Inhibiting the proliferation of cancer cells: Through the induction of apoptosis (programmed cell death).
Inhibiting the growth of fungal cells: By disrupting cell wall synthesis.
Comparison with Similar Compounds
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate can be compared with other similar aziridine derivatives, such as:
- 2-Methyl brosylaziridine (BsMAz)
- 2-Methyl tosyl aziridine (TsMAz)
- 2-Methyl mesylaziridine (MsMAz)
These compounds share the aziridine ring structure but differ in their substituents and reactivity.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 3-methylaziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
GYSSOABOJGIPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


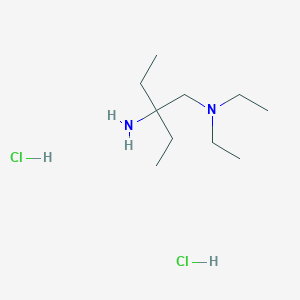



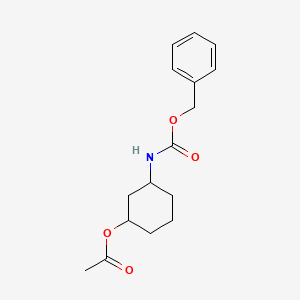

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
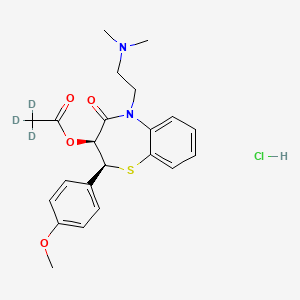
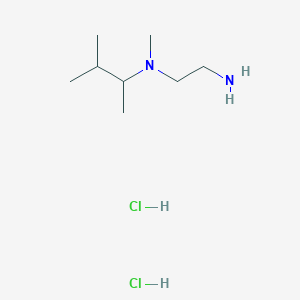

![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)
